Product packaging for Bis(1-hydroxyheptyl)peroxide(Cat. No.:CAS No. 16128-22-6)

Bis(1-hydroxyheptyl)peroxide

Cat. No.: B231663
CAS No.: 16128-22-6
M. Wt: 262.39 g/mol
InChI Key: QLZINFDMOXMCCJ-UHFFFAOYSA-N
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Description

Overview of Bis(1-hydroxyheptyl)peroxide within the Class of Organic Peroxides

Organic peroxides are derivatives of hydrogen peroxide where one or both hydrogen atoms are substituted by organic radicals. storemasta.com.aunof.co.jp This class of compounds is characterized by the presence of the bivalent -O-O- structure, which is inherently unstable and prone to decomposition. storemasta.com.auaralchem.com This instability is a key feature, making them highly reactive and useful in various chemical processes. wikipedia.org

The decomposition of organic peroxides can be initiated by heat, friction, or contact with incompatible substances, leading to the formation of free radicals. storemasta.com.auwikipedia.org These free radicals are highly reactive species that can initiate chemical reactions such as polymerization. nof.co.jpwikipedia.org Consequently, organic peroxides are widely utilized as initiators for the polymerization of monomers in the production of synthetic resins like polyethylene (B3416737), PVC, and polyesters. nof.co.jphazero.co.nz They also serve as curing agents for unsaturated polyester (B1180765) and vinyl ester resins, and as crosslinking agents for synthetic rubbers. nof.co.jp

This compound falls under the sub-category of aldehyde peroxides. google.com This classification points to its synthetic origin, which typically involves the reaction of an aldehyde, in this case, heptanal (B48729), with a peroxide source. Another similar compound, 1,1'-Dihydroxydicyclohexyl peroxide, is formed from the reaction of cyclohexanone (B45756) and hydrogen peroxide. wikipedia.org

The physical and chemical properties of this compound are directly related to its molecular structure. The presence of two hydroxyl (-OH) groups and the peroxide (-O-O-) linkage dictates its reactivity and potential applications.

Table 1: General Classification of Selected Organic Peroxides

Peroxide TypeGeneral StructureExample(s)
HydroperoxidesR-O-O-Htert-Butyl hydroperoxide
Dialkyl PeroxidesR-O-O-R'Di-tert-butyl peroxide
Diacyl Peroxides(RCO)₂O₂Benzoyl peroxide
PeroxyestersR-C(O)OOR'tert-Butyl peroxybenzoate
Ketone Peroxides-Methyl ethyl ketone peroxide, Cyclohexanone peroxide
Aldehyde Peroxides-This compound
Peroxyketals-2,2-bis(tert-butylperoxy)butane

This table provides a simplified overview of organic peroxide classification.

Research Significance of this compound and Related Peroxy Hemiacetals

The research significance of this compound and related compounds, particularly peroxy hemiacetals, stems from their role as intermediates and participants in various chemical transformations. Peroxy hemiacetals are formed through the reaction of a carbonyl compound (like an aldehyde or ketone) with a hydroperoxide. copernicus.org This process is a key step in certain oligomerization mechanisms contributing to the formation of secondary organic aerosols (SOA) in the atmosphere. copernicus.orgresearchgate.net

Research has shown that organic peroxides can react with aldehydes to form peroxyhemiacetals, a process that can be catalyzed by acids. copernicus.orgresearchgate.net This chemistry is relevant in atmospheric science, where the formation of such compounds from gas-phase precursors contributes to the generation of aerosols. researchgate.net

Furthermore, the study of peroxy hemiacetal fragmentation provides insights into reaction mechanisms. For instance, the fragmentation of a peroxy hemiacetal has been identified as a key step in certain enzymatic reactions. unl.edu In the context of organic synthesis, understanding the reactivity of peroxides and their derivatives is crucial for developing new synthetic methodologies. unl.edu For example, the reactivity of various dialkyl peroxides and monoperoxyacetals with organometallic reagents has been studied to develop efficient methods for forming carbon-oxygen bonds. unl.edu

The investigation of compounds like this compound contributes to a broader understanding of peroxide chemistry, which has applications ranging from polymer science to atmospheric chemistry and the synthesis of complex organic molecules. nof.co.jprsc.org The ability to introduce peroxide functionalities into molecules in a controlled manner is an area of ongoing research, with techniques like copper-promoted azide (B81097)/alkyne cycloadditions (CuAAC) being explored for the modular introduction of peroxides onto various substrates. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23AlO B231663 Bis(1-hydroxyheptyl)peroxide CAS No. 16128-22-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16128-22-6

Molecular Formula

C10H23AlO

Molecular Weight

262.39 g/mol

IUPAC Name

7-(7-hydroxyheptylperoxy)heptan-1-ol

InChI

InChI=1S/C14H30O4/c15-11-7-3-1-5-9-13-17-18-14-10-6-2-4-8-12-16/h15-16H,1-14H2

InChI Key

QLZINFDMOXMCCJ-UHFFFAOYSA-N

SMILES

C(CCCO)CCCOOCCCCCCCO

Canonical SMILES

C(CCCO)CCCOOCCCCCCCO

Synonyms

bis(1-hydroxyheptyl)peroxide

Origin of Product

United States

Synthetic Methodologies for Bis 1 Hydroxyheptyl Peroxide

Direct Synthesis Approaches to Peroxy Hemiacetal Formation

Direct synthesis methods represent the most straightforward routes to Bis(1-hydroxyheptyl)peroxide, typically involving the reaction of an aldehyde with a peroxide source.

Condensation Reactions of Carbonyl Compounds with Hydrogen Peroxide

The condensation of carbonyl compounds, specifically aldehydes, with hydrogen peroxide is a fundamental method for preparing geminal hydroperoxyalkyl peroxides and related structures. nih.govresearchgate.net In this context, the synthesis of this compound involves the reaction of two equivalents of heptanal (B48729) with one equivalent of hydrogen peroxide. This reaction proceeds via the nucleophilic addition of hydrogen peroxide to the carbonyl carbon of the aldehyde.

Table 1: Key Reactants in Condensation Synthesis

Reactant Role Molar Equivalents
Heptanal Carbonyl Substrate 2

Acid-Catalyzed Pathways in Peroxide Synthesis

The formation of peroxy hemiacetals can be significantly accelerated through acid catalysis. nih.govresearchgate.netresearchgate.net In the synthesis of this compound, an acid catalyst protonates the carbonyl oxygen of heptanal, which greatly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This activation facilitates the nucleophilic attack by hydrogen peroxide, which might otherwise be a slow process.

The mechanism involves the following steps:

Protonation: The acid catalyst (e.g., H₂SO₄, HCl) protonates the carbonyl group of heptanal.

Nucleophilic Attack: A molecule of hydrogen peroxide attacks the activated carbonyl carbon, forming a protonated 1-hydroxyheptylhydroperoxide.

Deprotonation: A base (e.g., water, conjugate base of the acid) removes a proton to yield the 1-hydroxyheptylhydroperoxide intermediate.

Second Condensation: This intermediate then reacts with a second, protonated heptanal molecule to form the final this compound after a final deprotonation step.

Lewis acids such as boron trifluoride etherate can also be employed to catalyze this type of condensation, offering an alternative to Brønsted acids. nih.govresearchgate.net

Oxidative Pathways Leading to Bis-Peroxide Structures

Alternative synthetic routes involve the oxidation of suitable precursors, where the peroxide functionality is generated in situ.

Autoxidative Processes for Peroxide Formation

Autoxidation refers to the slow, spontaneous oxidation of organic compounds upon exposure to air (oxygen). wikipedia.orgosu.edu Aldehydes, including heptanal, are susceptible to autoxidation. fsu.edu The process is a free-radical chain reaction initiated by the abstraction of the aldehydic hydrogen atom. wikipedia.org

The general mechanism proceeds as follows:

Initiation: A radical initiator abstracts the hydrogen from the carbonyl group of heptanal, forming a heptanoyl radical.

Propagation: The heptanoyl radical reacts with molecular oxygen (O₂) to form a heptanoylperoxy radical. This peroxy radical can then abstract a hydrogen atom from another heptanal molecule to form peroxyheptanoic acid and a new heptanoyl radical, propagating the chain.

Termination/Product Formation: The combination of various radical intermediates can lead to different products. The formation of this compound in this context likely involves the reaction of peroxy intermediates with heptanal molecules. Studies on the autoxidation of related compounds have confirmed the formation of bis-(hydroxyheptyl) peroxide as a product. scispace.com

Table 2: Stages of Autoxidation

Stage Description Key Intermediates
Initiation Formation of initial radical species. Heptanoyl radical
Propagation Chain reaction forming peroxy radicals and peroxy acids. Heptanoylperoxy radical, Peroxyheptanoic acid

Ozonolysis-Initiated Formation Mechanisms Involving Criegee Intermediates

Ozonolysis of alkenes is a powerful method that cleaves carbon-carbon double bonds and produces carbonyl compounds. organic-chemistry.org A key feature of this reaction is the formation of highly reactive carbonyl oxides, known as Criegee intermediates. rsc.orgrsc.org These intermediates can be trapped by various nucleophiles, including aldehydes.

To synthesize this compound via this route, one would perform the ozonolysis of a suitable alkene in the presence of heptanal. The Criegee intermediate generated from the alkene cleavage would react with heptanal. For instance, the ozonolysis of an alkene that produces formaldehyde (B43269) oxide (the simplest Criegee intermediate) in the presence of heptanal could lead to the formation of a mixed peroxide. For the symmetrical title compound, a more complex pathway involving the reaction of a Criegee intermediate with a hydroperoxide derived from heptanal would be necessary. The reaction of a stabilized Criegee intermediate with an alcohol or hydroperoxide leads to the formation of a peroxyhemiacetal. nih.govacs.org

Emerging Synthetic Strategies for Organic Peroxides

Modern organic synthesis has introduced novel methods for creating peroxide-containing molecules, which could be applied to the synthesis of this compound. rsc.org These emerging strategies often offer improved selectivity, milder reaction conditions, and broader substrate scope compared to traditional methods. unl.edu

Recent advancements include:

Metal-Catalyzed Peroxidation: Transition metals like cobalt, iron, and silver can catalyze the formation of peroxides from various precursors. beilstein-journals.org For example, cobalt-catalyzed reactions involving hydroperoxides and alkenes or aldehydes have been developed.

Organocatalysis: The use of small organic molecules as catalysts for peroxide synthesis is a growing field. rsc.org Organocatalysts can activate hydrogen peroxide or other substrates to facilitate the formation of the O-O bond under mild, metal-free conditions. acs.org

Photochemical Methods: Visible-light-mediated reactions offer a green and efficient way to generate radicals for peroxide synthesis. acs.org These methods can initiate autoxidation or other radical-based pathways under controlled conditions.

Click-Based Approaches: Modular synthesis using "click" chemistry has been developed for introducing peroxide functionalities onto various molecular scaffolds. unl.edursc.org This involves the synthesis of a peroxide-containing building block with a reactive handle (e.g., an alkyne or azide) that can be easily coupled to another molecule.

These modern techniques, while not yet specifically documented for the synthesis of this compound, represent the forefront of peroxide chemistry and offer promising future avenues for its efficient and selective preparation. unl.eduorganic-chemistry.org

Catalytic Peroxyacetalization Techniques

The formation of this compound from heptanal and hydrogen peroxide is a type of peroxyacetalization. This reaction involves the nucleophilic addition of hydrogen peroxide to the carbonyl carbon of two heptanal molecules. While this can occur under acidic conditions, the use of specific metal catalysts offers a milder and more efficient alternative.

Rhenium (VII) oxides, such as dirhenium heptoxide (Re₂O₇), have been identified as remarkably effective catalysts for the peroxyacetalization of aldehydes and ketones. nih.govorganic-chemistry.org In a typical procedure, the aldehyde is treated with hydrogen peroxide in a solvent like acetonitrile (B52724) (CH₃CN) in the presence of a catalytic amount of Re₂O₇. nih.govorganic-chemistry.orgresearchgate.net This method is valued for its mild conditions and high yields in producing 1,1-dihydroperoxides. nih.govorganic-chemistry.org Other rhenium-based catalysts, including methylrhenium trioxide (MTO) and Me₃SiOReO₃, are also effective for this transformation. nih.govresearchgate.net

Another effective catalyst for this transformation is molecular iodine (I₂). organic-chemistry.orgresearchgate.net Iodine is believed to function as a mild Lewis acid, activating the carbonyl group of the aldehyde towards nucleophilic attack by hydrogen peroxide. organic-chemistry.org The reaction of aldehydes with aqueous hydrogen peroxide in the presence of catalytic iodine in acetonitrile produces the corresponding gem-dihydroperoxides in good yields. researchgate.netorganic-chemistry.org However, research has noted that while aromatic aldehydes are efficiently converted to dihydroperoxides using this method, aliphatic aldehydes may yield hydroxyhydroperoxides, suggesting a different reaction pathway or incomplete reaction. organic-chemistry.org Overcoming the difficulty of dihydroperoxidation of aliphatic aldehydes has been a subject of specific investigation. researchgate.netscispace.com

Table 1: Catalysts for Peroxyacetalization of Carbonyl Compounds This table summarizes various catalysts and conditions reported for the synthesis of gem-dihydroperoxides from aldehydes and ketones.

CatalystSubstrate TypePeroxide SourceSolventKey FindingsCitations
Re₂O₇ Aldehydes, Ketones, AcetalsH₂O₂AcetonitrileHighly efficient and mild catalyst for 1,1-dihydroperoxide synthesis. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.org
**Iodine (I₂) **Ketones, Aromatic AldehydesH₂O₂AcetonitrileFunctions as a mild catalyst, yielding gem-dihydroperoxides. organic-chemistry.orgresearchgate.netorganic-chemistry.org
PMA Ketones, KetalsEthereal H₂O₂Not specifiedEffective for converting ketones/ketals to gem-dihydroperoxides. organic-chemistry.org
ADSA-MNPs Aldehydes, KetonesAqueous H₂O₂Not specifiedReusable solid nanomagnetic catalyst for high-yield synthesis. oiccpress.com

Modular Synthesis Approaches for Peroxide Introduction

Modular synthesis, often exemplified by "click chemistry," provides a powerful strategy for introducing functional groups like peroxides onto larger or more complex molecules. mt.com The core principle is to use highly reliable and specific reactions to piece together molecular building blocks. mt.comnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier click reaction that has been explored for the modular introduction of peroxides. nih.govrsc.orgresearchgate.net The strategy involves synthesizing a building block that contains a peroxide unit and a reactive handle, such as an alkyne. This alkynyl peroxide can then be "clicked" onto a different molecule containing a complementary azide (B81097) group. nih.govrsc.org This reaction forms a stable triazole ring, effectively ligating the peroxide-containing unit to the target molecule. nih.govrsc.org

This approach enables the incorporation of dialkyl peroxides and peroxyacetals onto a variety of structures, including nanomaterials like gold nanoparticles. nih.govrsc.orgresearchgate.net However, the process is not without challenges. A significant side reaction is the heterolytic fragmentation of the peroxide, which leads to the formation of an aldehyde byproduct. rsc.org Research has shown that this fragmentation can be suppressed by several methods, including using an excess of the alkyne substrate, adding triethylsilane, or employing iodoalkyne substrates, which have proven to be more stable under the reaction conditions. rsc.org

Table 2: Components of Modular Peroxide Synthesis via CuAAC This table outlines the key molecular components used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) approach for introducing peroxide functionalities.

ComponentRoleExamplePurposeCitations
Peroxide Building Block Carries the peroxide functional group.Dialkyl peroxide-substituted alkyneTo be "clicked" onto the target molecule. nih.govrsc.org
Target Molecule The molecule to be functionalized.Azide-functionalized molecule or nanoparticleProvides the complementary reactive site for ligation. nih.govrsc.org
Catalyst Facilitates the cycloaddition reaction.Copper(I) salts (e.g., from Cu(II) with a reducing agent like ascorbate)To catalyze the formation of the 1,2,3-triazole ring. nih.govresearchgate.netnih.gov
Ligand Accelerates the reaction and protects substrates.Tris(triazolylmethyl)amine derivatives (e.g., THPTA)Stabilizes the Cu(I) oxidation state and prevents side reactions. nih.gov
Product The final functionalized molecule.Peroxide-substituted 1,2,3-triazoleThe target molecule now bearing a peroxide group. nih.govrsc.org

Mechanistic Insights into Reactions of Bis 1 Hydroxyheptyl Peroxide

Peroxide Bond Reactivity and Cleavage Mechanisms

The reactivity of bis(1-hydroxyheptyl)peroxide is fundamentally governed by the O-O single bond, which is inherently weak and susceptible to cleavage. This cleavage can proceed through two primary mechanistic pathways: homolytic dissociation, which involves the formation of radical intermediates, and heterolytic cleavage, which results in the formation of ions.

Homolytic cleavage is the symmetrical breaking of the peroxide bond, where each oxygen atom retains one of the bonding electrons, yielding two identical alkoxy radicals. Organic peroxides are frequently used as initiators in chemical reactions because their weak σ-bonds can undergo homolysis at temperatures slightly above room temperature. kobe-u.ac.jp This process can be initiated through thermal energy, photolysis, or chemical induction via single electron transfer (SET) reactions. rsc.org

The homolytic dissociation of this compound results in the formation of two 1-hydroxyheptyl-1-oxy radicals.

RO-OR → 2 RO• (where R = CH3(CH2)5CH(OH))

The generation of these radical intermediates can be facilitated by several methods:

Thermal or Photochemical Initiation : Heating or irradiating the peroxide provides the necessary energy to overcome the bond dissociation energy of the O-O bond. kobe-u.ac.jp

Metal-Catalyzed Decomposition : Transition metals, particularly those with accessible redox states like iron, copper, and cobalt, can catalyze the decomposition of peroxides. beilstein-journals.org For instance, Fe(II) can react with a peroxide in a Fenton-like manner to generate an alkoxy radical and a hydroxyl anion, with the iron being oxidized to Fe(III). nih.gov Studies on other peroxides have shown that metal catalysts mediate the formation of reactive species like tert-butoxy (B1229062) and tert-butylperoxy radicals from hydroperoxides. beilstein-journals.org

Single Electron Transfer (SET) : Strong reducing agents can induce homolytic cleavage through a single electron transfer to the peroxide bond. A notable example involves the use of a frustrated Lewis pair (FLP), which can effect a SET reaction with peroxides to generate radical salts. rsc.org

Once generated, the 1-hydroxyheptyl-1-oxy radicals are highly reactive intermediates. beilstein-journals.org They can participate in a variety of subsequent reactions, including hydrogen atom abstraction from other molecules, addition to double bonds, or undergoing further fragmentation. researchgate.net For example, homolytic decomposition can lead to oxyl radicals which may then convert to an α-diketone or undergo destruction into a carboxylic acid and an acyl radical. researchgate.net The recombination of these radicals is often a diffusion-controlled process. researchgate.net

Method of Radical Generation Description Example Initiator/Catalyst
Thermal Homolysis Application of heat to overcome the O-O bond dissociation energy.Heat (Δ)
Photochemical Homolysis Use of light (typically UV) to induce bond cleavage.Light (hν)
Metal-Catalyzed Decomposition Redox-active metals facilitate the cleavage of the peroxide bond.Fe(II), Cu(I), Co(II) beilstein-journals.orgnih.gov
Single Electron Transfer (SET) An electron is transferred from a donor molecule to the peroxide, leading to bond scission.Frustrated Lewis Pairs rsc.org

In contrast to homolytic cleavage, heterolytic cleavage involves the asymmetrical breaking of the peroxide bond, where one oxygen atom retains both bonding electrons, leading to the formation of a cation and an anion. This pathway is often promoted by polar solvents, acids, or bases.

The presence of protons can be a crucial factor in promoting the heterolytic cleavage of the O-O bond. nih.gov In acidic conditions, protonation of one of the peroxide oxygens creates a better leaving group (analogous to water), facilitating its departure and the formation of a carbocationic intermediate.

Research on other peroxides has shown that their interaction with specific reagents can drive heterolytic fragmentation. For example, the addition of certain peroxides to diiron(II) compounds has been shown to result in heterolytic O-O bond cleavage. nih.gov Similarly, heterolytic fragmentation of peroxides to form aldehydes has been observed as a side reaction in copper-promoted azide (B81097)/alkyne cycloaddition (CuAAC) reactions. rsc.orgnih.gov

Homolytic Dissociation and Radical Intermediates Generation

Molecular Rearrangements Involving the Peroxide Moiety

The peroxide functional group in this compound can undergo various molecular rearrangements, often triggered by the initial cleavage of the O-O bond. These rearrangements lead to the formation of more stable products, typically carbonyl compounds.

This compound can be viewed as the symmetrical dimer of the hemiperacetal formed from heptanal (B48729) and hydrogen peroxide. Such α-hydroxy peroxides are known to be relatively unstable and can readily transform into carbonyl compounds. This transformation can occur through both radical and ionic pathways following the initial O-O bond cleavage.

In a radical pathway, the initially formed 1-hydroxyheptyl-1-oxy radical can undergo β-scission. However, a more common pathway for α-hydroxyalkoxy radicals is the abstraction of the hydrogen from the hydroxyl group by another radical, or elimination, to form the corresponding aldehyde, heptanal.

Acid catalysis can promote the formation of peroxyhemiacetals from aldehydes and organic peroxides in aqueous solutions. researchgate.net The subsequent rearrangement or decomposition of these structures often yields carbonyl compounds. For instance, the heterolytic fragmentation of some peroxides is known to produce aldehydes directly. rsc.org

The rearrangement of peroxides is a key step in several well-established organic reactions. beilstein-journals.org While not all are directly applicable to the specific structure of this compound, they illustrate the general reactivity patterns of the peroxide moiety.

Rearrangement Reaction Description Typical Substrate → Product
Baeyer-Villiger Oxidation The oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or hydrogen peroxide. The key step is the rearrangement of an intermediate formed from the ketone and the peroxide. beilstein-journals.orgKetone → Ester
Criegee Rearrangement The acid-catalyzed rearrangement of a tertiary alcohol with a peroxyacid, which involves the migration of an alkyl or aryl group and cleavage of the O-O bond to form a carbonyl compound. beilstein-journals.orgTertiary Alcohol → Ketone/Aldehyde
Hock Rearrangement The acid-catalyzed rearrangement of a hydroperoxide, typically an allylic or benzylic one, to a carbonyl compound and an alcohol. It is a key step in the industrial synthesis of phenol (B47542) from cumene (B47948) hydroperoxide. beilstein-journals.orgHydroperoxide → Ketone + Alcohol

These named reactions underscore the propensity of peroxide-containing intermediates to undergo skeletal rearrangements that result in the formation of stable carbonyl groups. beilstein-journals.org

Peroxy Hemiacetal to Carbonyl Compound Transformations

Electrophilic Reactivity of Peroxy Structures

The oxygen atoms of a peroxide bond can act as electrophiles, reacting with a wide range of nucleophiles. unl.edu This electrophilicity allows peroxides to be used as sources of "electrophilic oxygen" for transferring an oxygen atom to a substrate. unl.edu

The electrophilic character of the peroxide can be enhanced through activation. For example, the use of highly polar, hydrogen-bond-donating solvents like perfluorinated alcohols can activate hydrogen peroxide, increasing its electrophilicity and enabling selective oxidation reactions. acs.org

In the case of this compound, nucleophilic attack could theoretically occur at one of the electrophilic oxygen atoms. This would lead to the cleavage of the O-O bond and the transfer of a 1-hydroxyheptyl-oxy group to the nucleophile. The reactivity would be influenced by the nature of the nucleophile and the reaction conditions.

Interactions with Other Chemical Species

Due to a lack of specific studies on this compound, its interactions with other chemical species are largely inferred from the reactivity of structurally similar α-hydroxy dialkyl peroxides and gem-dihydroperoxides. The presence of both a peroxide linkage and hydroxyl groups on the same carbon atom dictates its chemical behavior, suggesting it can act as an oxidizing agent and is susceptible to decomposition under certain conditions.

Oxidation Reactions:

Gem-dihydroperoxides, which are structurally related to this compound, are effective oxidizing agents. For instance, they can oxidize sulfides to sulfoxides. organic-chemistry.org This suggests that this compound could participate in similar oxygen-transfer reactions. The oxidation of various sulfides to sulfoxides using 1,1-dihydroperoxycyclohexane, a gem-dihydroperoxide, proceeds with high yields, indicating the potential of this class of compounds in synthetic chemistry. organic-chemistry.org The reaction is notable for its mild conditions and for avoiding overoxidation to sulfones. organic-chemistry.org

Table 1: Oxidation of Sulfides with 1,1-Dihydroperoxycyclohexane

Substrate Solvent Time (h) Yield (%)
Thioanisole Methanol (B129727) 1 >95
Methyl phenyl sulfide Benzene 1 >95

This data is based on the reactivity of a related gem-dihydroperoxide and is intended to be illustrative of potential reactions of this compound. organic-chemistry.org

Decomposition Reactions:

The stability of α-hydroxyalkyl-hydroperoxides is significantly influenced by their environment. Studies on these compounds reveal that they can decompose to form hydrogen peroxide and the corresponding aldehyde. acs.org This decomposition can be catalyzed by acid. acs.org For example, the decomposition of α-hydroxyalkyl-hydroperoxides derived from the ozonolysis of terpenes is significantly faster in acidic aqueous solutions. acs.org

Table 2: pH-Dependent Decomposition of an α-Hydroxyalkyl-hydroperoxide (α-HH)

pH Rate Constant (k) (s⁻¹) Half-life (t₁/₂) (min)
6.1 (1.3 ± 0.4) × 10⁻⁴ 128

This data illustrates the acid-catalyzed decomposition of a representative α-hydroxyalkyl-hydroperoxide and suggests a similar reactivity for this compound. acs.org

Water has been shown to dramatically accelerate the decomposition of α-hydroxyalkyl-hydroperoxides. acs.org The reaction involves a water molecule and leads to the formation of a gem-diol of a functionalized aldehyde and hydrogen peroxide. acs.org This suggests that the presence of water could be a critical factor in the stability and reactivity of this compound.

Interactions with Alkenes:

Silyl-protected gem-dihydroperoxides have been shown to undergo peroxycarbenium [3 + 2] cycloaddition reactions with alkenes to form 1,2-dioxolanes. acs.orgnih.gov This type of reaction, documented for gem-dihydroperoxides derived from aldehydes, suggests a potential pathway for this compound to react with unsaturated systems, although the specific conditions and outcomes would likely depend on the substitution pattern of the alkene. acs.orgnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
1,1-Dihydroperoxycyclohexane
1,2-Dioxolane
Aldehyde
Alkene
Benzene
Dibenzyl sulfide
Gem-diol
Hydrogen peroxide
Methanol
Methyl phenyl sulfide
Sulfide
Sulfone
Sulfoxide

Decomposition and Degradation Chemistry of Bis 1 Hydroxyheptyl Peroxide

Thermal and Photo-Induced Decomposition Pathways

The decomposition of dialkyl peroxides, such as bis(1-hydroxyheptyl)peroxide, can be induced by heat or light. scite.ai These processes typically begin with the homolytic cleavage of the weak oxygen-oxygen single bond, which is the most labile bond in the molecule.

Thermal Decomposition: When heated, this compound is expected to undergo unimolecular homolytic cleavage of the O-O bond to generate two 1-hydroxyheptoxy radicals. rsc.org This initial step is generally the rate-determining step in the thermal decomposition process. The activation energy for the thermal decomposition of similar dialkyl peroxides is typically in the range of 33-37 kcal/mol. rsc.orgcdnsciencepub.com

The resulting 1-hydroxyheptoxy radicals are highly reactive and can subsequently undergo several reaction pathways:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another organic molecule to form 1-heptanol.

β-Scission: The radical can undergo fragmentation through the cleavage of a carbon-carbon or carbon-hydrogen bond adjacent to the oxygen atom. For the 1-hydroxyheptoxy radical, cleavage of the C1-H bond would lead to the formation of heptanal (B48729) and a hydrogen radical. Alternatively, cleavage of a C-C bond in the heptyl chain could occur, leading to smaller aldehyde and alkyl radical fragments.

Dimerization: Two 1-hydroxyheptoxy radicals could potentially dimerize, though this is less common than other pathways for reactive radicals.

Photo-Induced Decomposition: Exposure to ultraviolet (UV) light can also provide the energy required to break the O-O bond in this compound, leading to the same initial 1-hydroxyheptoxy radicals as in thermal decomposition. scite.ai Photolytic decomposition can sometimes lead to different product distributions compared to thermal decomposition, as the highly energetic radicals may undergo different subsequent reactions. cdnsciencepub.com For instance, in some cases, photolysis may favor fragmentation pathways over hydrogen abstraction.

The general decomposition pathways are summarized in the table below.

Decomposition TypeInitial StepSubsequent Reactions
Thermal Homolytic cleavage of O-O bond forming two 1-hydroxyheptoxy radicals.Hydrogen abstraction, β-scission, dimerization.
Photo-Induced Absorption of UV light followed by homolytic O-O bond cleavage.Similar to thermal, but product ratios may differ.

Catalytically-Mediated Degradation Processes

The degradation of peroxides can be significantly accelerated by the presence of catalysts. These processes are common in both industrial applications and environmental degradation. Catalysts can include transition metal ions and metal-free systems. researchgate.netacs.org

Transition Metal Catalysis: Transition metals, particularly those with variable oxidation states such as copper, iron, and cobalt, are effective catalysts for peroxide decomposition. acs.orgresearchgate.netrsc.org The catalytic cycle often involves a redox mechanism. For example, a metal ion in a lower oxidation state (e.g., Cu(I)) can react with the peroxide to cleave the O-O bond, generating an alkoxy radical and a hydroxyl anion, while the metal is oxidized (e.g., to Cu(II)). The metal ion can then be reduced back to its lower oxidation state by another molecule of the peroxide or by other species in the reaction mixture, thus completing the catalytic cycle. Copper compounds have been shown to be effective in catalyzing the decomposition of various peroxides. acs.orginorgchemres.org

Metal-Free Catalysis: In recent years, metal-free catalysts, such as nanostructured carbon materials (e.g., activated carbon, carbon nanotubes), have been investigated for the decomposition of organic peroxides. researchgate.net These materials can possess high surface areas and specific surface chemistries that facilitate the degradation process. The mechanism can involve surface-adsorbed reactions and electron transfer processes at the carbon surface. researchgate.net The efficiency of these catalysts can be influenced by their structural properties and the nature of the solvent. researchgate.net

The table below outlines potential catalytic systems for the degradation of this compound.

Catalyst TypeExampleProposed Mechanism
Transition Metals Copper (I/II), Iron (II/III)Redox cycling of the metal ion facilitates the cleavage of the peroxide bond. acs.orgresearchgate.net
Metal-Free Activated Carbon, Carbon NanotubesSurface-mediated reactions and electron transfer. researchgate.net

Identification and Characterization of Chemical Degradation Products

The decomposition of this compound results in a mixture of products, the composition of which depends on the reaction conditions (temperature, light, catalyst, solvent). The identification of these products is crucial for understanding the decomposition mechanism.

Based on the expected reactivity of the initially formed 1-hydroxyheptoxy radical, several degradation products can be anticipated. Experimental studies on related peroxides support the formation of aldehydes, ketones, and alcohols. cdnsciencepub.comnih.gov For instance, the thermal decomposition of di-sec-butyl peroxide yields methyl ethyl ketone and sec-butanol. cdnsciencepub.com

One of the identified decomposition products of this compound is formic acid. scispace.com The formation of formic acid suggests that complex fragmentation and oxidation reactions occur following the initial O-O bond cleavage. A plausible pathway to formic acid could involve the breakdown of the heptyl chain.

The primary degradation products likely include:

1-Heptanol: Formed via hydrogen abstraction by the 1-hydroxyheptoxy radical.

Heptanal: Formed via β-scission of the C1-H bond in the 1-hydroxyheptoxy radical.

Heptanoic Acid: Formed by the subsequent oxidation of heptanal, which is a common fate for aldehydes in an oxidative environment.

Formic Acid: Observed experimentally, indicating cleavage of the alkyl chain. scispace.com

The following table summarizes the potential degradation products and the analytical techniques that could be used for their characterization.

Potential Degradation ProductChemical FormulaFormation Pathway
1-HeptanolC7H16OHydrogen abstraction by the 1-hydroxyheptoxy radical.
HeptanalC7H14Oβ-scission of the 1-hydroxyheptoxy radical.
Heptanoic AcidC7H14O2Oxidation of heptanal.
Formic AcidCH2O2C-C bond cleavage and subsequent oxidation. scispace.com

Characterization of these products typically involves chromatographic techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) to separate and identify the volatile components. nih.gov Liquid Chromatography (LC) combined with MS or NMR spectroscopy can be used for less volatile or thermally labile products. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Bis 1 Hydroxyheptyl Peroxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including Bis(1-hydroxyheptyl)peroxide. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a detailed mapping of the molecular structure.

In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the different types of protons in the molecule would be expected. The protons on the carbons adjacent to the peroxide and hydroxyl groups would exhibit characteristic chemical shifts. Similarly, the ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, with the carbons bonded to the oxygen atoms of the peroxide and hydroxyl groups appearing at lower field (higher ppm values) due to the deshielding effect of the electronegative oxygen atoms. The choice of solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), is crucial and can influence the chemical shifts observed.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)Multiplicity
-OHVariable (broad singlet)s (br)
-CH(OOH)-~4.5 - 5.0t
-CH₂- (adjacent to CH(OOH))~1.5 - 1.7m
-(CH₂)₄-~1.2 - 1.4m
-CH₃~0.8 - 0.9t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
-C(OOH)-~80 - 90
-C- (adjacent to C(OOH))~30 - 35
Interior methylene (B1212753) carbons~22 - 32
Terminal methyl carbon~14

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed.

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the labile nature of the peroxide bond (O-O), significant fragmentation is expected. Key fragmentation pathways would likely involve the cleavage of the peroxide bond, leading to the formation of radical cations. Subsequent fragmentations could include the loss of water from the hydroxyl group, and cleavage of the alkyl chains. The fragmentation pattern provides a fingerprint that aids in the definitive identification of the molecule. For instance, cleavage of the C-C bond adjacent to the oxygen can occur.

Table 3: Potential Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment Identity
[M-17]⁺Loss of a hydroxyl radical (•OH)
[M-34]⁺Loss of hydrogen peroxide (H₂O₂)
[M-C₇H₁₅O]⁺Cleavage of the O-O bond
[C₇H₁₅O]⁺Heptan-1-ol cation radical
[C₇H₁₄O]⁺Heptanal (B48729) cation radical (from rearrangement)

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be a suitable method for the analysis of this compound. Detection can be achieved using a UV detector if the compound possesses a chromophore, or more universally with a refractive index detector (RID) or an evaporative light scattering detector (ELSD). Anion-exchange HPLC has also been utilized for the assay of hydroperoxides. nih.gov The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area can be used for quantification.

Gas Chromatography (GC)

GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds. Given that peroxides can be thermally labile, careful optimization of the GC inlet temperature is crucial to prevent on-column decomposition. A non-polar or mid-polar capillary column would likely be used for separation. GC-MS provides both separation and structural information, making it a highly effective technique for purity assessment and the identification of any impurities. chromatographyonline.com

Quantitative Analytical Methods for Peroxide Functional Groups

The accurate quantification of the peroxide functional group is critical for determining the concentration and stability of this compound.

One of the most established methods for peroxide quantification is iodometric titration . iitg.ac.in This method involves the reaction of the peroxide with an excess of iodide ions (from potassium iodide) in an acidic solution. The peroxide oxidizes the iodide to iodine, and the amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) solution, using a starch indicator to detect the endpoint. The peroxide value (PV) is typically expressed in milliequivalents of active oxygen per kilogram of the sample (meq O₂/kg). iitg.ac.inmdpi.com The International Organization for Standardization (ISO) provides standardized methods for the determination of the peroxide value in fats and oils, which can be adapted for this compound. iteh.ai

Another quantitative method involves polarography . This compound has been shown to produce two reduction waves at 0.00 and -1.20 V. A linear relationship exists between the concentration (in the range of 1 x 10⁻² to 1.3 x 10⁻⁴ M) and the diffusion current at a half-wave potential of -1.20 V, allowing for its quantification.

Furthermore, HPLC methods with post-column reaction and chemiluminescence detection have been developed for the sensitive and selective quantification of hydroperoxides. nih.gov These advanced methods offer high specificity and low detection limits.

Theoretical Chemistry and Computational Modeling of Bis 1 Hydroxyheptyl Peroxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic peroxides. For a molecule like Bis(1-hydroxyheptyl)peroxide, these calculations would provide fundamental insights into its geometry, bond characteristics, and electronic properties.

The key structural features of this compound are the peroxide linkage (C-O-O-C), the two hydroxyl (-OH) groups at the alpha-positions, and the two heptyl (C7H15) alkyl chains. The electronic environment of the peroxide bond is of primary interest, as its relative weakness dictates the compound's thermal and chemical stability. The O-O bond is susceptible to cleavage, initiating radical reactions. wikipedia.org The presence of α-hydroxy groups can influence the electronic properties of the peroxide moiety through inductive effects and the potential for intramolecular hydrogen bonding.

Calculations would typically optimize the molecule's geometry to find its lowest energy conformation. From this, properties such as bond lengths, bond angles, and dihedral angles are determined. Analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The LUMO is often localized along the O-O bond, indicating its susceptibility to nucleophilic attack or reduction, while the HOMO location can indicate sites prone to oxidation. Atomic charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) charges, would reveal the polarity of bonds and identify electrophilic and nucleophilic centers within the molecule.

Illustrative Electronic Properties Data for an α-Hydroxy Dialkyl Peroxide

Property Calculated Value (Illustrative) Significance
O-O Bond Length 1.45 - 1.49 Å Indicates the strength of the peroxide bond.
C-O-O-C Dihedral Angle 110° - 140° Defines the skew conformation of the peroxide group.
HOMO Energy -7.5 eV Relates to the ionization potential and susceptibility to oxidation.
LUMO Energy +1.2 eV Relates to electron affinity and susceptibility to reduction/cleavage.
HOMO-LUMO Gap 8.7 eV Indicates kinetic stability and electronic excitation energy.
Mulliken Charge on O (peroxide) -0.35 e Highlights the electronegative character of the peroxide oxygens.
Mulliken Charge on H (hydroxyl) +0.45 e Indicates the acidic nature of the hydroxyl proton.

Simulation of Reaction Mechanisms and Energetics

Computational modeling is a powerful tool for investigating the reaction mechanisms and energetics of peroxide decomposition. For this compound, the primary reaction pathway of interest is the thermal or catalytically induced homolytic cleavage of the O-O bond. This reaction produces two 1-hydroxyheptyl-oxy radicals.

RO-OR → 2 RO• (where R = CH(OH)(C6H13))

Further, computational studies can explore subsequent reactions of the resulting alkoxy radicals. For instance, an intramolecular 1,2-hydrogen shift from the hydroxyl group or the alpha-carbon is a plausible pathway that could be investigated. researchgate.net The presence of solvents or catalysts can also be modeled to understand their effect on reaction barriers and mechanisms. For example, acid catalysis can facilitate hydrolysis, a reaction known to be significant for α-hydroxyalkyl-hydroperoxides. copernicus.orgresearchgate.net

Illustrative Energetics for O-O Bond Homolysis

Parameter Calculated Value (kcal/mol) (Illustrative) Description
Bond Dissociation Energy (BDE) 30 - 38 kcal/mol The energy required to break the O-O bond homolytically. rushim.ru
Activation Energy (ΔE‡) ~35 kcal/mol The energy barrier for the thermal decomposition.
Reaction Enthalpy (ΔH) ~34 kcal/mol The overall energy change for the decomposition reaction.

Conformational Analysis and Intermolecular Interactions

The conformational landscape of this compound is complex due to the flexibility of the two long alkyl chains and rotation around the C-O and O-O bonds. Conformational analysis aims to identify the various low-energy spatial arrangements (conformers) of the molecule and understand their relative stabilities. libretexts.org

Key degrees of freedom include the C-O-O-C dihedral angle, which typically prefers a skew conformation to minimize lone pair repulsion, and the numerous C-C-C-C dihedral angles within the heptyl chains. researchgate.net The long alkyl chains can adopt various folded or extended conformations, which are influenced by weak van der Waals forces.

A defining feature of this compound is the presence of hydroxyl groups, which can participate in both intramolecular and intermolecular hydrogen bonding. mdpi.com Intramolecular hydrogen bonds, where the hydroxyl group of one chain interacts with an oxygen atom (either the other hydroxyl or a peroxide oxygen) on the other chain, could lead to more compact, cyclic-like conformations. These interactions can significantly stabilize certain conformers and potentially influence the reactivity of the peroxide bond. sciepub.com Intermolecular hydrogen bonding between molecules would be a dominant force in the condensed phase, affecting physical properties like boiling point and solubility. Computational methods can quantify the strength and geometry of these hydrogen bonds. diva-portal.org

Illustrative Conformational and Interaction Data

Feature Parameter Value (Illustrative) Note
Conformation C-O-O-C Dihedral Angle ~120° Typical for dialkyl peroxides.
Heptyl Chain Conformation All-trans vs. Gauche The all-trans conformer is often lowest in energy for isolated chains.
Hydrogen Bonding Intramolecular H-Bond (O-H···O) 2.5 - 2.8 Å Distance between donor and acceptor oxygen atoms.
Intramolecular H-Bond Energy 2 - 5 kcal/mol Estimated stabilization energy from a single H-bond.
Intermolecular H-Bond Energy 4 - 7 kcal/mol Typically stronger than intramolecular H-bonds.

Advanced Chemical Applications of Bis 1 Hydroxyheptyl Peroxide

Role as Radical Initiators in Polymer Science

Organic peroxides are a significant class of compounds used as radical initiators in polymerization. numberanalytics.comsuzehg.com These initiators function by decomposing upon heating to generate free radicals, which in turn initiate the polymerization of monomers. numberanalytics.com The oxygen-oxygen single bond in peroxides is relatively weak and can be cleaved homolytically to produce two radicals. numberanalytics.com

Bis(1-hydroxyheptyl)peroxide, with its peroxide linkage, serves as a source of radicals for initiating polymerization reactions. numberanalytics.com The choice of initiator can significantly influence the properties of the resulting polymer, such as its molecular weight and microstructure. numberanalytics.com While a wide array of organic peroxides are utilized as radical initiators, the specific kinetics and efficiency of this compound in various polymerization systems are subjects of ongoing research. google.com The presence of hydroxyl groups in its structure may also influence its solubility and interaction with different monomer systems.

Crosslinking Agents in Polymer and Material Science

Crosslinking is a chemical process that involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional network structure. specialchem.com This process significantly enhances the mechanical strength, thermal stability, and chemical resistance of polymers. specialchem.comnih.gov Peroxides are commonly employed as crosslinking agents, where they decompose to form radicals that abstract hydrogen atoms from the polymer chains, leading to the formation of crosslinks. nih.govmdpi.com

This compound can act as a crosslinking agent in various polymer and material science applications. The diradicals generated from its decomposition can interact with polymer chains to form bridges, creating a more robust and insoluble material. The effectiveness of a peroxide as a crosslinking agent is dependent on factors such as its decomposition temperature and the reactivity of the resulting radicals with the specific polymer. The addition of a crosslinking agent like a dialkyl peroxide has been shown to promote the formation of a reticulated network in polymers like linear low-density polyethylene (B3416737) (LLDPE) and ultra-high molecular weight polyethylene (UHMWPE). nih.gov

Participation in Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and soil through oxidation. ttu.eeresearchgate.net These processes are characterized by the in-situ generation of highly reactive and non-selective chemical oxidants, most notably the hydroxyl radical (•OH). kirj.eersc.org AOPs have emerged as a promising technology for the remediation of soils and water contaminated with persistent organic pollutants. ttu.eeresearchgate.net

Mechanism of Reactive Oxygen Species Generation

The core of AOPs is the generation of reactive oxygen species (ROS), which are highly reactive chemical entities formed from molecular oxygen. wikipedia.org Key ROS include the hydroxyl radical (•OH), superoxide (B77818) anion (•O2−), and hydrogen peroxide (H2O2). wikipedia.orgmdpi.com In many AOP systems, hydrogen peroxide serves as a primary source for the generation of hydroxyl radicals, often catalyzed by transition metals like iron in the Fenton process. uitm.edu.my

The decomposition of peroxides, including potentially this compound, can contribute to the pool of ROS. The cleavage of the O-O bond can lead to the formation of alkoxyl radicals. While the direct generation of hydroxyl radicals from the decomposition of this compound is not the primary pathway, the radicals formed can participate in subsequent reactions that lead to the formation of various ROS. thermofisher.comnih.gov For instance, the generated radicals can react with water or other species in the medium to produce hydroxyl radicals.

Oxidative Degradation of Organic Pollutants

The highly reactive hydroxyl radicals generated during AOPs can aggressively attack and degrade a wide range of organic pollutants. ttu.eekirj.ee This degradation can lead to the partial oxidation of the pollutant into less harmful intermediates or complete mineralization to carbon dioxide, water, and inorganic ions. ttu.ee The effectiveness of AOPs in degrading organic pollutants is influenced by several factors, including the concentration of the oxidant, the pH of the medium, and the presence of catalysts. researchgate.netresearchgate.net

Intermediary Role in Complex Organic Synthesis

Organic peroxides are valuable intermediates in organic synthesis. researchgate.netorganic-chemistry.org Their ability to serve as a source of oxygen atoms or to undergo various transformations makes them useful in the construction of complex molecules. organic-chemistry.org The synthesis of various peroxides, including bis-hydroperoxides, is often achieved through the reaction of carbonyl compounds with hydrogen peroxide. researchgate.netwikipedia.org

This compound, with its two hydroxyl functional groups and a peroxide linkage, can serve as a versatile intermediate in complex organic synthesis. The hydroxyl groups can be further functionalized or can participate in intramolecular reactions. The peroxide bond can be cleaved under specific conditions to generate radicals for subsequent transformations. The synthesis of such functionalized peroxides expands the toolbox available to synthetic chemists for the construction of novel and complex molecular architectures. researchgate.net

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